
Iminodiacetic acid-ruthenium (III) complex
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iminodiacetic acid-ruthenium (III) complex is a coordination compound that has been extensively studied for its potential applications in various scientific fields. This complex is formed by the reaction of ruthenium (III) chloride with iminodiacetic acid, which results in the formation of a stable and water-soluble complex. The unique properties of this complex have made it a subject of interest for researchers in the fields of chemistry, biochemistry, and medicine.
Mécanisme D'action
The mechanism of action of iminodiacetic acid-ruthenium (Iminodiacetic acid-ruthenium (III) complex) complex is not fully understood. However, it is believed that the complex interacts with biomolecules such as proteins and DNA, leading to the formation of stable adducts. The complex may also act as a redox agent, transferring electrons to or from biomolecules.
Biochemical and Physiological Effects:
Studies have shown that iminodiacetic acid-ruthenium (Iminodiacetic acid-ruthenium (III) complex) complex exhibits various biochemical and physiological effects. In vitro studies have shown that the complex can inhibit the growth of cancer cells and induce apoptosis. The complex has also been shown to exhibit anti-inflammatory and antioxidant activities. However, the physiological effects of the complex in vivo are not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using iminodiacetic acid-ruthenium (Iminodiacetic acid-ruthenium (III) complex) complex in lab experiments include its stability, water solubility, and versatility as a catalyst and probe. However, the limitations of using the complex include its potential toxicity and the need for specialized equipment for its synthesis and characterization.
Orientations Futures
There are several future directions for research on iminodiacetic acid-ruthenium (Iminodiacetic acid-ruthenium (III) complex) complex. One direction is to further study the mechanism of action of the complex and its interactions with biomolecules. Another direction is to explore the potential applications of the complex in drug delivery and imaging. Additionally, the development of new synthetic methods for the complex and the optimization of its properties for specific applications are also areas of future research.
Méthodes De Synthèse
The synthesis of iminodiacetic acid-ruthenium (Iminodiacetic acid-ruthenium (III) complex) complex involves the reaction of ruthenium (Iminodiacetic acid-ruthenium (III) complex) chloride with iminodiacetic acid in the presence of a base. The reaction is typically carried out in an aqueous solution, and the resulting complex is purified by precipitation or chromatography. The complex can be characterized by various analytical techniques such as UV-Vis spectroscopy, IR spectroscopy, and NMR spectroscopy.
Applications De Recherche Scientifique
Iminodiacetic acid-ruthenium (Iminodiacetic acid-ruthenium (III) complex) complex has been studied for its potential applications in various scientific fields. In the field of chemistry, this complex has been used as a catalyst for various chemical reactions such as oxidation, reduction, and hydrogenation. In biochemistry, the complex has been studied for its potential applications as an enzyme mimic and as a probe for studying protein-ligand interactions. In medicine, the complex has been studied for its potential applications in cancer therapy and as an imaging agent for various diseases.
Propriétés
Numéro CAS |
117676-57-0 |
|---|---|
Nom du produit |
Iminodiacetic acid-ruthenium (III) complex |
Formule moléculaire |
C8H16Cl3N2O9Ru |
Poids moléculaire |
491.6 g/mol |
Nom IUPAC |
2-(carboxylatomethylamino)acetate;hydron;ruthenium(3+);trichloride;hydrate |
InChI |
InChI=1S/2C4H7NO4.3ClH.H2O.Ru/c2*6-3(7)1-5-2-4(8)9;;;;;/h2*5H,1-2H2,(H,6,7)(H,8,9);3*1H;1H2;/q;;;;;;+3/p-3 |
Clé InChI |
PLIDZBKUOMINIO-UHFFFAOYSA-K |
SMILES |
[H+].[H+].[H+].[H+].C(C(=O)[O-])NCC(=O)[O-].C(C(=O)[O-])NCC(=O)[O-].O.[Cl-].[Cl-].[Cl-].[Ru+3] |
SMILES canonique |
[H+].[H+].[H+].[H+].C(C(=O)[O-])NCC(=O)[O-].C(C(=O)[O-])NCC(=O)[O-].O.[Cl-].[Cl-].[Cl-].[Ru+3] |
Synonymes |
iminodiacetic acid-ruthenium (III) complex Ru-IDAA ruthenium (III)-iminodiacetic acid complex |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



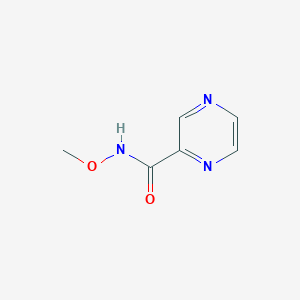
![1-[2-(4-Methyl phenyl)ethyl]pyridinium](/img/structure/B53086.png)

![N-[4-(2-chloroacetyl)-2-nitrophenyl]acetamide](/img/structure/B53089.png)

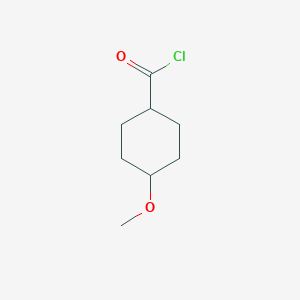

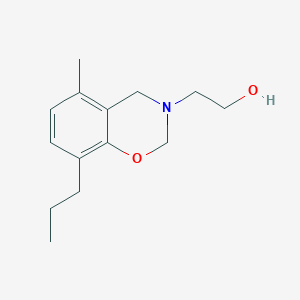

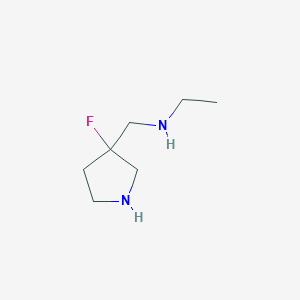
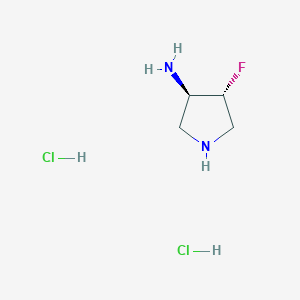

![1-(Benzo[d]oxazol-2-yl)ethanone](/img/structure/B53119.png)
![2-(piperidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B53121.png)